Potassium 3-(hydroxymethyl)phenyltrifluoroborate
Overview
Description
Molecular Structure Analysis
The molecular weight of Potassium 3-(hydroxymethyl)phenyltrifluoroborate is 214.04 g/mol. The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis
Aryltrifluoroborate salts, such as this compound, are known to undergo ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls .Physical and Chemical Properties Analysis
This compound is soluble in water . The exact physical and chemical properties of this compound are not provided in the search results.Scientific Research Applications
Crystal Structure Studies
Potassium 3-(hydroxymethyl)phenyltrifluoroborate and its derivatives have been studied for their unique crystal structures. A research study reported a collection of 15 new crystal structures of aryltrifluoroborate potassium salts, including various derivatives with different substituents on the aromatic ring. These structures were analyzed using single-crystal X-ray diffraction methods, allowing for the formulation of basic rules characterizing the layered structure of these salts based on the type and location of the aromatic ring substituents (Kamiński et al., 2016).
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including this compound, have been employed in various cross-coupling reactions. One study demonstrated the first cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This phosphine-free reaction provided a new method for creating biphenyls and other compounds (Alacid & Nájera, 2008).
Hydrolysis and Suzuki-Miyaura Coupling
The hydrolysis of potassium organotrifluoroborates to corresponding boronic acids has been a significant area of study, especially in the context of Suzuki-Miyaura coupling. Research has shown that the hydrolysis rates of these compounds depend on various factors, and this understanding aids in optimizing Suzuki-Miyaura coupling reactions (Lennox & Lloyd‐Jones, 2012).
Synthesis of Alcohols and Amines
Research into potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates, related to this compound, has led to methods for synthesizing protected secondary alcohols and functionalized propargylamines and allylamines. These methods have utilized copper-catalyzed and Lewis acid promoted reactions (Molander & Wisniewski, 2012; Stas & Tehrani, 2007).
Novel Synthesis Routes and Characterization
Several studies have focused on novel synthesis routes and characterization of potassium aryltrifluoroborate salts. For example, the synthesis and characterization of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate was achieved, indicating the importance of pH in the reaction medium for yield and robustness (Pawar et al., 2019). Additionally, the potassium (2-phenylacetyl) trifluoroborate salt was characterized using UV-Visible, FT-IR, and FT-Raman spectroscopies (Iramain et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
potassium;trifluoro-[3-(hydroxymethyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZQFOMWFWDIFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CO)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705246 | |
Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015082-77-5 | |
Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-(hydroxymethyl) phenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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